

Endogenous Eicosapentaenoyl Serotonin: A Technical Guide

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Compound of Interest

Compound Name: Eicosapentaenoyl serotonin

Cat. No.: B11929018

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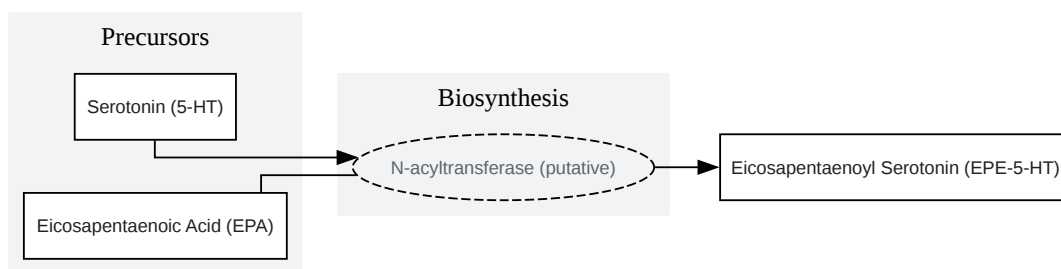
Introduction

Eicosapentaenoyl serotonin (EPE-5-HT) is a fascinating and relatively novel endogenous lipid mediator belonging to the class of N-acyl serotonins. These molecules are formed by the conjugation of a fatty acid, in this case, the omega-3 fatty acid eicosapentaenoic acid (EPA), with the neurotransmitter serotonin. Emerging evidence suggests that EPE-5-HT is endogenously produced, particularly within the gastrointestinal tract, and may play significant roles in modulating key physiological processes, including gut hormone secretion and endocannabinoid signaling. This technical guide provides a comprehensive overview of the current understanding of the endogenous presence, biosynthesis, and biological activities of EPE-5-HT, along with detailed experimental protocols and conceptual signaling pathways to aid in its further investigation.

Endogenous Presence and Biosynthesis

N-acyl serotonins are naturally occurring lipids found in mammalian tissues, with their formation being notably influenced by dietary fatty acid intake. Studies in mice have shown that a diet rich in fish oil leads to an elevation in the formation of both docosahexaenoyl-serotonin (DHA-5-HT) and EPE-5-HT. While other N-acyl serotonins like those derived from palmitic, stearic, and oleic acids have been quantified in human intestinal tissue, the endogenous levels of EPE-5-HT were below the limit of quantification in one study, suggesting either very low concentrations or challenges in its detection. The presence of N-acyl serotonins has also been reported in central nervous tissues.

The biosynthesis of EPE-5-HT is believed to occur via the direct N-acylation of serotonin with EPA. While the specific enzyme responsible for this conjugation has not yet been definitively identified, the process of N-acetylation of serotonin to N-acetylserotonin is catalyzed by the enzyme aralkylamine N-acetyltransferase (AANAT). This suggests that a similar N-acyltransferase may be responsible for the formation of EPE-5-HT. Another potential enzymatic pathway could involve N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is known to be involved in the synthesis of other N-acylethanolamines.



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Proposed biosynthetic pathway for **Eicosapentaenoyl Serotonin** (EPE-5-HT).

Quantitative Analysis

The quantification of EPE-5-HT and other N-acyl serotoninins is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and specificity required to detect these low-abundance lipids in complex biological matrices.

Compound	Tissue/Fluid	Species	Concentration	Reference
Eicosapentaenoyl serotonin (EPE-5-HT)	Intestinal (colon) tissue	Human	Not quantifiable	
Docosahexaenoyl serotonin (DHA-5-HT)	Intestinal (colon) tissue	Human	Lower than PA-5-HT, SA-5-HT, OA-5-HT	
Arachidonoyl serotonin (AA-5-HT)	Intestinal (colon) tissue	Human	Lower than PA-5-HT, SA-5-HT, OA-5-HT	
Palmitoyl serotonin (PA-5-HT)	Intestinal (colon) tissue	Human	Higher than AA-5-HT and DHA-5-HT	
Oleoyl serotonin (OA-5-HT)	Intestinal (colon) tissue	Human	Higher than AA-5-HT and DHA-5-HT	
Stearoyl serotonin (SA-5-HT)	Intestinal (colon) tissue	Human	Higher than AA-5-HT and DHA-5-HT	
N-acetylserotonin (NAS)	Human Plasma	Human	11.0–1095 pg/mL	

Experimental Protocols

Protocol for Extraction and Quantification of Eicosapentaenoyl Serotonin by LC-MS/MS

This protocol is a generalized procedure based on methods for similar N-acyl amides and fatty acids. Optimization will be required for specific tissues and instrumentation.

1. Sample Preparation and Homogenization:

- Weigh frozen tissue samples (e.g., 50-100 mg) and place them in a 2 mL tube with ceramic beads.
- Add 1 mL of ice-cold extraction solvent (e.g., 2:1:1 methanol:chloroform:water) containing an appropriate internal standard (e.g., d4-EPE-5-HT, if available, or a structurally similar deuterated N-acyl serotonin).
- Homogenize the tissue using a bead beater at 4°C.
- Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant for extraction.

2. Lipid Extraction:

- Liquid-Liquid Extraction (LLE):
 - To the supernatant, add 0.5 mL of chloroform and 0.5 mL of water.
 - Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes to separate the phases.
 - Carefully collect the lower organic phase containing the lipids.
 - Dry the organic phase under a stream of nitrogen.

- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with methanol followed by water.
 - Load the supernatant onto the SPE cartridge.
 - Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
 - Elute the N-acyl serotoninins with a high percentage of organic solvent (e.g., methanol or acetonitrile).
 - Dry the eluate under a stream of nitrogen.

3. LC-MS/MS Analysis:

- Reconstitute the dried extract in 100 µL of the initial mobile phase.
- Inject 5-10 µL onto the LC-MS/MS system.
- Perform chromatographic separation and mass spectrometric detection using optimized parameters.

Parameter	Suggested Conditions
LC Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile/Methanol
Gradient	Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate.
Flow Rate	0.2-0.4 mL/min
Ionization Mode	Positive Electrospray Ionization (ESI+)
MS/MS Mode	Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1)	[M+H] ⁺ for EPE-5-HT (calculated m/z)
Product Ions (Q3)	Fragmentation of the serotonin moiety (e.g., m/z 160) and other characteristic fragments.

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Experimental workflow for the quantification of EPE-5-HT.

Biological Activity and Signaling Pathways

Fatty Acid Amide Hydrolase (FAAH) Inhibition

EPE-5-HT is a putative inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, EPE-5-HT can increase the levels of AEA and other bioactive fatty acid amides, thereby potentiating their effects on cannabinoid receptors (CB1 and CB2) and other targets. The inhibition of FAAH by N-acyl serotoninins is often of a mixed-type. This action suggests a potential role for EPE-5-HT in modulating pain, inflammation, and mood.

Compound	FAAH Inhibitory Activity (IC50)	Reference
Arachidonoyl-serotonin (AA-5-HT)	~5.6-26 µM	
N-arachidonoyltryptamine	Weaker than AA-5-HT	
URB597 (positive control)	~4.6 nM	

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